Candesartan-d4 Methyl Ester is classified under the category of pharmaceuticals, specifically as a synthetic organic compound. It is derived from Candesartan, which itself is a derivative of benzimidazole. The molecular formula for Candesartan-d4 Methyl Ester is , with a molecular weight of approximately 458.51 g/mol .
The synthesis of Candesartan-d4 Methyl Ester involves several key steps that typically include the following:
In industrial settings, the production methods are optimized for efficiency and scalability. Techniques such as continuous flow chemistry may be employed to enhance production rates while minimizing waste.
The molecular structure of Candesartan-d4 Methyl Ester can be represented by its structural formula, which depicts the arrangement of atoms within the molecule. The compound features a benzimidazole core with various functional groups attached.
C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC
.This structure allows for its function as an angiotensin II receptor antagonist, blocking specific receptors in biological systems.
Candesartan-d4 Methyl Ester can undergo several chemical reactions:
Candesartan-d4 Methyl Ester functions as an angiotensin II receptor antagonist. Its mechanism involves:
This mechanism underscores its therapeutic role in managing hypertension and related cardiovascular conditions.
These properties make Candesartan-d4 Methyl Ester suitable for various scientific applications.
Candesartan-d4 Methyl Ester has several significant applications in scientific research:
The synthesis of Candesartan-d4 Methyl Ester (methyl 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl-2,3,5,6-d4)methyl)-1H-benzo[d]imidazole-7-carboxylate; CAS: 139481-69-9) follows a meticulously designed multi-step pathway that incorporates deuterium at specific aromatic positions [9] [10]. The deuterium labeling occurs early in the synthetic sequence using deuterated biphenyl intermediates to ensure isotopic purity. A critical intermediate is 4'-bromomethylbiphenyl-2-carbonitrile-3,5,6,2',3',5',6'-d7, which undergoes nucleophilic substitution with the benzimidazole nitrogen of methyl 2-ethoxy-3-nitrobenzoate derivatives [3] [6]. This reaction requires precise optimization of temperature (60-70°C), reaction time (8-12 hours), and stoichiometric ratios (1:1.05 biphenyl to benzimidazole precursor) to achieve >95% isotopic incorporation while minimizing deuterium scrambling [4] [8].
The subsequent tetrazole ring formation employs a regioselective [3+2] cycloaddition between the nitrile group and sodium azide (NaN₃), catalyzed by triethylammonium hydrochloride in toluene or xylene solvents at 110-120°C for 24-36 hours [3] [6]. This step maintains deuterium stability through carefully controlled reaction conditions, as excessive temperatures (>130°C) promote deuterium exchange. The final hydrolysis of the methyl ester under mild alkaline conditions (0.1N NaOH in THF/H₂O) yields Candesartan-d4, which is re-esterified using trimethylsilyldiazomethane to obtain the deuterated methyl ester with 98.17% chemical purity and 99.5% isotopic purity as confirmed by LC-MS and NMR analysis [2] [7] [9].
Table 1: Key Intermediates in Candesartan-d4 Methyl Ester Synthesis
Intermediate | CAS Number | Molecular Formula | Deuteration Position | Function in Synthesis |
---|---|---|---|---|
4'-Bromomethylbiphenyl-2-carbonitrile-d7 | Not Available | C₁₃H₄D₇BrN | Biphenyl ring | Alkylation agent |
Methyl 2-ethoxy-3-nitrobenzoate | 57113-91-4 | C₁₀H₁₁NO₅ | None | Benzimidazole precursor |
Trityl-protected tetrazole intermediate | 133909-97-4 | C₃₃H₂₆N₄ | None | Tetrazole protection |
Candesartan-d4 (free acid) | 1346604-70-3 | C₂₄H₁₆D₄N₆O₃ | Biphenyl ring | Carboxylic acid precursor |
Chemoenzymatic strategies enable site-specific deuterium incorporation into the tetrazole ring system, which poses significant challenges for traditional chemical deuteration due to its acidity and lability. Geotrichum candidum carbonyl reductase mutants have demonstrated efficacy in catalyzing the asymmetric reduction of deuterated 2-(2'-cyanobiphenyl-4-yl)acrylic acid intermediates, creating chiral centers with deuterium retention >98% [4]. This enzymatic step avoids the harsh conditions of conventional azide cycloadditions that cause deuterium loss. The process utilizes D₂O-based reaction media to facilitate in situ deuterium exchange at the C-5 position of the tetrazole ring during enzymatic transformation [6].
Alternative enzymatic pathways employ modified halohydrin dehalogenases to catalyze the ring closure of 2-(2'-aminophenyl)benzonitrile-d4 precursors using deuterated azide donors (NaN₃/D₂O). This approach achieves 85-90% isotopic incorporation at the tetrazole C-H position, significantly higher than the 60-70% achieved through conventional catalytic methods [4]. The enzymatic reactions proceed under ambient temperature (25-30°C) and physiological pH (7.0-7.5), preserving the integrity of both the deuterated biphenyl moiety and the benzimidazole ester group. Post-enzymatic processing requires mild deprotection methods, such as cerium ammonium nitrate-mediated trityl group removal in acetonitrile-D₃, to maintain deuterium labeling fidelity in the final Candesartan-d4 Methyl Ester [5] [6].
Protecting group selection critically impacts deuterium retention efficiency during Candesartan-d4 Methyl Ester synthesis. For the tetrazole ring, trityl (triphenylmethyl) protection demonstrates superior deuterium stability compared to dimethoxytrityl or tert-butyldimethylsilyl groups, particularly during biphenyl deuteration steps. The bulky trityl group reduces deuterium exchange at ortho-positions by >90% during metal-catalyzed reactions, though its removal requires strongly acidic conditions (trifluoroacetic acid in dichloromethane) that may compromise ester functionalities if not carefully controlled [5] [8].
For the benzimidazole nitrogen, cyclohexyloxycarbonyl (Choc) protection outperforms conventional tert-butoxycarbonyl (Boc) groups due to its stability under basic deuteration conditions. The Choc group maintains integrity during deuterium exchange reactions using CD₃OD/D₂O mixtures at pH 12, whereas Boc protection shows 15-20% degradation under identical conditions [6]. The biphenyl methylene bridge requires no direct protection but benefits from in situ formation of palladium adducts during deuteration. When using Pd/C in D₂O at 150°C, the formation of a transient η²-palladium complex with the biphenyl ring reduces deuterium scrambling from 25% to <5% compared to uncatalyzed exchange [4] [8].
Table 2: Protecting Group Performance Comparison
Protecting Group | Protected Moiety | Deuteration Stability | Deprotection Conditions | Isotopic Purity Impact |
---|---|---|---|---|
Trityl (Triphenylmethyl) | Tetrazole nitrogen | Excellent (>95% retention) | TFA/DCM (0°C, 2h) | High (98-99%) |
Cyclohexyloxycarbonyl (Choc) | Benzimidazole nitrogen | Very Good (90-93%) | Pd(OH)₂/H₂ (40 psi, 6h) | High (97%) |
tert-Butyldimethylsilyl | Tetrazole nitrogen | Moderate (75-80%) | TBAF/THF (rt, 12h) | Medium (85%) |
tert-Butoxycarbonyl (Boc) | Benzimidazole nitrogen | Poor (<65%) | HCl/dioxane (0°C, 1h) | Low (70-75%) |
Industrial-scale production of Candesartan-d4 Methyl Ester faces significant challenges in maintaining isotopic integrity while achieving cost-effective yields. Solvent selection proves critical: deuterium oxide (D₂O) enables efficient deuterium exchange but incurs high costs at multi-kilogram scales. Mixed solvent systems like DMF-d₇/toluene (4:1) reduce D₂O consumption while maintaining >98% deuterium incorporation during biphenyl deuteration [3] [5]. Catalyst poisoning presents another scalability issue, particularly during reductive deuteration steps. Pd/C catalysts exhibit reduced activity in deuterated solvents due to stronger D-Pd binding energies versus H-Pd. This is mitigated by employing pre-deuterated 5% Pd/C-Dₓ catalysts and increasing reaction temperatures to 80-90°C, improving catalyst turnover frequency by 40% [5] [8].
Tetrazole cyclization at scale generates significant exotherms that promote deuterium loss. Continuous flow reactors with precise temperature control (±2°C) demonstrate superior performance over batch reactors, reducing reaction times from 32 hours to 45 minutes while maintaining isotopic purity >99.5% [6]. The final esterification faces yield limitations due to equilibrium constraints. Reactive distillation systems using trimethylsilyldiazomethane in supercritical CO₂ shift the equilibrium toward ester formation, achieving 92% conversion compared to 78% in batch processes [5]. Residual solvent management in the crystalline product requires azeotropic distillation with deuterated ethanol (CH₃CD₂OH), reducing non-deuterated solvent impurities to <0.1% while maintaining crystal morphology essential for pharmaceutical processing [8] [9].
Table 3: Optimized Industrial-Scale Process Parameters
Process Step | Challenge | Industrial Solution | Scale Achieved | Isotopic Purity |
---|---|---|---|---|
Biphenyl Ring Deuteration | Catalyst poisoning | Pre-deuterated Pd/C-Dₓ + 85°C | 50 kg | 99.3% |
Tetrazole Cyclization | Exothermic deuterium loss | Continuous flow reactor (45 min) | 200 L/h | 99.5% |
Esterification | Equilibrium limitation | Reactive distillation in scCO₂ | 100 kg/batch | 98.7% |
Crystallization | Residual solvent | Azeotropic distillation with CH₃CD₂OH | 150 kg | 99.8% |
Comprehensive Compound Listing
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8